
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of extracellular glutamate in the prefrontal cortex, which is involved in the regulation of mood and anxiety. MP-10 has also been shown to increase the levels of dopamine in the nucleus accumbens, which is involved in the reward pathway. MP-10 has been shown to have no significant side effects on locomotor activity, memory, or anxiety-related behaviors.
实验室实验的优点和局限性
MP-10 has several advantages for lab experiments. It is highly selective for mGluR4 and has no significant side effects on locomotor activity, memory, or anxiety-related behaviors. MP-10 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MP-10 is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
The potential therapeutic applications of MP-10 are still being explored, and there are several future directions for research. One direction is to investigate the effects of MP-10 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which are involved in mood regulation. Another direction is to investigate the effects of MP-10 in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, the development of more water-soluble derivatives of MP-10 could improve its suitability for in vivo studies.
Conclusion
In conclusion, MP-10 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is believed to involve the activation of mGluR4 and the increase of BDNF levels. MP-10 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects in animal models, making it a potential candidate for the treatment of anxiety, depression, and drug addiction in humans. However, more research is needed to fully understand the potential therapeutic applications of MP-10.
合成方法
The synthesis of MP-10 involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(p-tolyloxy)ethylamine to form the desired amide product, MP-10. The synthesis method has been optimized to produce high yields of pure MP-10 with minimal impurities.
科学研究应用
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, MP-10 has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In drug addiction, MP-10 has been shown to reduce the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of drug addiction.
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-6-8-17(9-7-14)26-13-19(23)21-15-10-20(24)22(12-15)16-4-3-5-18(11-16)25-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCNBVHBZLLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
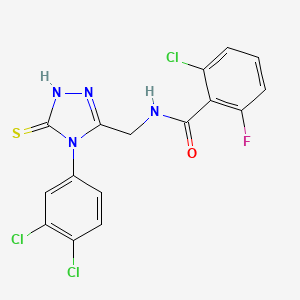
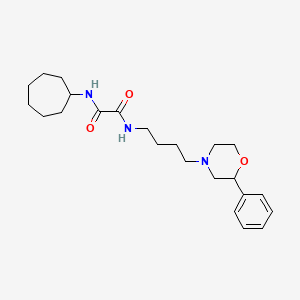
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
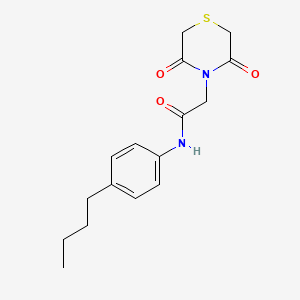
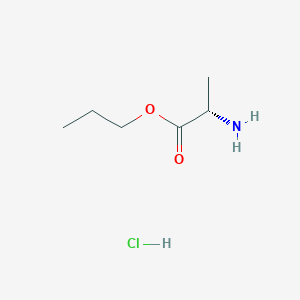
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)
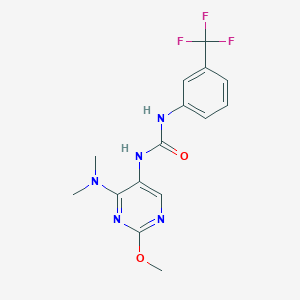
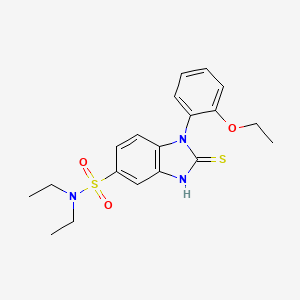
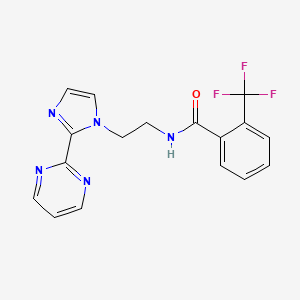
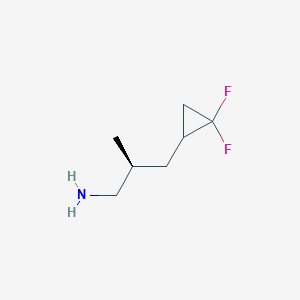

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)
